molecular formula C24H21FN4O3 B14120179 (E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

(E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B14120179
M. Wt: 432.4 g/mol
InChI Key: IYRYWVMPOQNWIR-UHFFFAOYSA-N
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Description

(E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazolinone core: This can be achieved by the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the methoxyphenethyl group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the urea linkage: This step typically involves the reaction of an amine with an isocyanate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenethyl group.

    Reduction: Reduction reactions might target the quinazolinone core or the urea linkage.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, quinazolinone derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound might be investigated for similar activities.

Medicine

In medicine, such compounds are often explored for their potential as therapeutic agents. They might act as enzyme inhibitors, receptor antagonists, or modulators of biological pathways.

Industry

Industrially, these compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of (E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or nucleic acids, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These include compounds like 2-phenylquinazolin-4(3H)-one and 2-(4-methoxyphenyl)quinazolin-4(3H)-one.

    Fluorophenyl derivatives: Compounds such as 2-fluoroaniline and 2-fluorobenzamide.

    Methoxyphenethyl derivatives: Examples include 4-methoxyphenethylamine and 4-methoxyphenethyl alcohol.

Uniqueness

(E)-1-(2-fluorophenyl)-3-(3-(4-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is unique due to its combination of a fluorophenyl group, a methoxyphenethyl group, and a quinazolinone core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H21FN4O3

Molecular Weight

432.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-[3-[2-(4-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C24H21FN4O3/c1-32-17-12-10-16(11-13-17)14-15-29-22(18-6-2-4-8-20(18)27-24(29)31)28-23(30)26-21-9-5-3-7-19(21)25/h2-13H,14-15H2,1H3,(H2,26,28,30)

InChI Key

IYRYWVMPOQNWIR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F

Origin of Product

United States

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